molecular formula C11H11ClN2O3 B2955791 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride CAS No. 2126178-53-6

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride

Cat. No.: B2955791
CAS No.: 2126178-53-6
M. Wt: 254.67
InChI Key: HMTLAABZSLYHMV-UHFFFAOYSA-N
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Description

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride is a compound that features a benzoic acid moiety linked to a methylated imidazole ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 1-methyl-1H-imidazole in the presence of a suitable activating agent. Commonly used activating agents include carbodiimides or acid chlorides, which facilitate the formation of the ether linkage between the benzoic acid and the imidazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized carboxylate derivatives, hydrogenated imidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar coordination properties but lacking the benzoic acid moiety.

    3-Hydroxybenzoic Acid: A benzoic acid derivative without the imidazole ring, used in various chemical syntheses.

    2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A more complex imidazole derivative with additional functional groups and enhanced biological activity[][6].

Uniqueness

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride is unique due to its combined structural features of both benzoic acid and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)oxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTLAABZSLYHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1OC2=CC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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